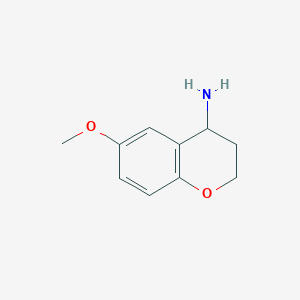
6-Methoxychroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxychroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-hydroxyacetophenone with an appropriate amine source under acidic or basic conditions to form the chromanone ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
6-Methoxychroman-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids or bases for cyclization reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chromanone compounds .
科学的研究の応用
6-Methoxychroman-4-amine has a variety of applications in scientific research, including:
作用機序
The mechanism of action of 6-Methoxychroman-4-amine involves its interaction with various molecular targets and pathways. It is known to exert its effects by:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways, such as acetylcholinesterase in neurodegenerative diseases.
Signal transduction modulation: Modulating signaling pathways involved in cell proliferation and apoptosis, which is relevant in cancer research.
類似化合物との比較
6-Methoxychroman-4-amine can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the methoxy group and has different biological activities.
6-Hydroxychroman-4-one: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2,3-Dihydro-4H-chromen-4-one: A precursor in the synthesis of various chromanone derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
6-Methoxychroman-4-amine, a compound belonging to the chroman family, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and implications for pharmacology, supported by research findings and data tables.
Structural Characteristics
This compound is characterized by the following molecular features:
- Molecular Formula : C₁₀H₁₃NO₂
- Molecular Weight : Approximately 179.22 g/mol
- Functional Groups :
- Methoxy group at the 6-position
- Amino group at the 4-position
These structural elements contribute to its unique chemical properties and biological activities, influencing its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes, which may have implications in drug development for metabolic disorders.
- Receptor Interaction : It may act as an agonist or antagonist for various receptors involved in neurological pathways, suggesting potential applications in neuropharmacology.
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which could be beneficial in food chemistry and preservation.
- Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential for anticancer applications .
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of structurally related flavonoids on human esophageal squamous cell carcinoma (KYSE-510). The results indicated that compounds with similar structures to this compound induced G2/M cell cycle arrest and apoptosis through specific molecular mechanisms. This suggests that derivatives of this compound could exhibit similar anticancer properties .
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery. Its derivatives are being synthesized and tested for pharmacokinetic properties and therapeutic effects against various diseases. The potential applications include:
- Anti-inflammatory agents
- Neuroprotective drugs
- Anticancer therapies
特性
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFKUWDZQXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510002 |
Source


|
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81816-60-6 |
Source


|
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














